3-Chlorobenzene-1,2-diamine

Catalog No.
S780894
CAS No.
21745-41-5
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzene-1,2-diamine

CAS Number

21745-41-5

Product Name

3-Chlorobenzene-1,2-diamine

IUPAC Name

3-chlorobenzene-1,2-diamine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2

InChI Key

SAIXZIVDXDTYCH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)N)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)N
  • Organic synthesis

    3-Chlorobenzene-1,2-diamine possesses two amine groups (-NH2) attached to a benzene ring with a chlorine substituent. This combination suggests its potential as a building block in organic synthesis. The amine groups can participate in various reactions like condensation, acylation, and alkylation to create new complex molecules with desired properties .

  • Material science

    Aromatic diamines with chlorine substituents can be used in the development of new polymeric materials. The combination of aromatic rings, amine functionality, and a halogen group can influence properties like rigidity, thermal stability, and chemical reactivity, making them suitable for applications in engineering plastics or functional polymers .

  • Medicinal chemistry

    Aromatic diamines have been explored in the development of new drugs due to their ability to interact with various biological targets. The presence of a chlorine group can further modulate the biological activity. However, further research is needed to determine if 3-Chlorobenzene-1,2-diamine possesses any specific medicinal properties.

3-Chlorobenzene-1,2-diamine, also known by its systematic name 1,2-diamino-3-chlorobenzene, is an aromatic amine with the molecular formula C₆H₇ClN₂. This compound features a chlorobenzene ring with two amino groups located at the first and second positions. It is characterized by its solid state at room temperature and is typically used in various chemical syntheses and applications due to its reactive nature. The presence of both chlorine and amino functional groups enhances its versatility in organic chemistry.

  • Harmful if swallowed or inhaled due to potential irritation or systemic effects of aromatic amines [].
  • Causes skin and eye irritation similar to many aromatic amines.
  • May be environmentally hazardous due to the aromatic ring and chlorine atom.

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as bromine or iodine, which can lead to the formation of different derivatives.
  • Sandmeyer Reaction: This reaction allows for the conversion of aryl halides into other aryl compounds. In the case of 3-chlorobenzene-1,2-diamine, the chlorine atom can be substituted with other functional groups under appropriate conditions .
  • Coupling Reactions: The amino groups can participate in coupling reactions to form azo compounds or other complex structures, making this compound useful in dye synthesis .

Several methods exist for synthesizing 3-chlorobenzene-1,2-diamine:

  • Reduction of Nitro Compounds: One common method involves reducing 3-chloro-nitrobenzene using reducing agents like iron or tin in acidic conditions to yield the diamine .
  • Direct Amination: Chlorobenzene can undergo direct amination under specific conditions to introduce amino groups at the desired positions .
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps starting from simpler aromatic compounds, employing various reagents to introduce functional groups sequentially.

3-Chlorobenzene-1,2-diamine finds applications in several fields:

  • Dyes and Pigments: It is used as an intermediate in the synthesis of dyes and pigments due to its ability to form complex structures.
  • Pharmaceuticals: The compound's biological activity makes it a candidate for drug development, particularly in antibacterial and anticancer therapies.
  • Polymer Chemistry: It serves as a building block for polymerization processes, contributing to the development of specialty polymers with unique properties.

Studies on the interactions of 3-chlorobenzene-1,2-diamine with biological systems have revealed that it can bind to various proteins and enzymes, potentially influencing their activity. The compound's reactivity allows it to form adducts with biomolecules, which may lead to altered biological functions. Further research is necessary to elucidate these interactions fully and their implications for health and disease.

Several compounds share structural similarities with 3-chlorobenzene-1,2-diamine. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Characteristics
1,2-DiaminobenzeneTwo amino groups on benzeneCommonly used as a precursor in dye synthesis
3-AminophenolAmino group and hydroxyl groupPrimarily used in pharmaceuticals; less reactive
4-ChlorobenzenamineChlorine on para positionDifferent reactivity profile; used in different syntheses
3-BromoanilineBromine instead of chlorineSimilar reactivity but different halogen properties

3-Chlorobenzene-1,2-diamine stands out due to its dual amino functionalities combined with a chlorine substituent, providing unique opportunities for chemical transformations not readily available in other similar compounds.

XLogP3

1.6

Wikipedia

3-chlorobenzene-1,2-diamine

Dates

Modify: 2023-08-15

Explore Compound Types